
3-Oxomethylideneindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxomethylideneindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. This compound is characterized by the presence of an oxo group at the third position and a methylidene group at the second position of the indolin-2-one structure. The unique structural features of this compound make it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxomethylideneindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of titanium(III) chloride solution to reduce o-nitrostyrenes, leading to the formation of indoles through a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxomethylideneindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-Oxomethylideneindolin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of complex molecules. Its reactivity and structural features make it a useful building block for the synthesis of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in biological assays .
Medicine: In medicinal chemistry, derivatives of this compound have been explored as potential therapeutic agents for the treatment of diseases such as Alzheimer’s disease and cancer. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Oxomethylideneindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholine esterase, which is involved in the progression of Alzheimer’s disease . Additionally, it can modulate signaling pathways related to inflammation and cancer, leading to its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific derivative and application of the compound.
Comparación Con Compuestos Similares
- Indole-3-acetic acid
- Indolin-3-one
- 3-Substituted-indolin-2-one derivatives
These similar compounds may exhibit overlapping biological activities, but the specific structural features of 3-Oxomethylideneindolin-2-one make it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H5NO2 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-oxoindole-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5H |
Clave InChI |
MGIXRTYZHXMYOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)N=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


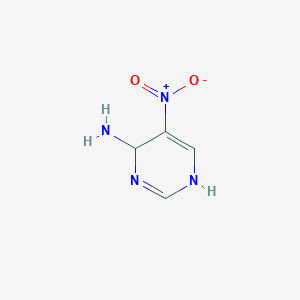

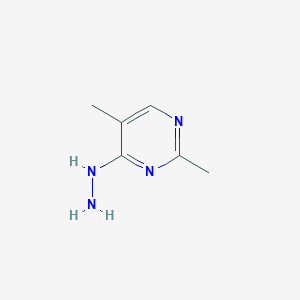
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

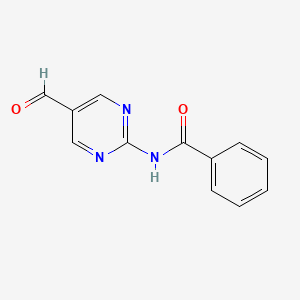
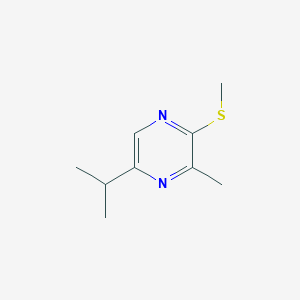

![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

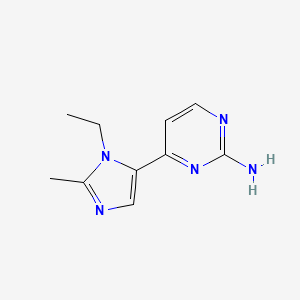
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

